molecular formula C13H14O4 B6172433 rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2679950-39-9

rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No. B6172433
CAS RN: 2679950-39-9
M. Wt: 234.2
InChI Key:
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Description

Rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid (also known as RMP-2) is a small molecule that has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. RMP-2 has been found to exhibit a variety of biochemical and physiological effects, and has been used in various laboratory experiments to explore its potential uses.

Scientific Research Applications

RMP-2 has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. In particular, it has been used as a reagent in the synthesis of various organic compounds, such as heterocycles, amino acids, and peptides. It has also been used in the synthesis of small molecule drugs, such as those used to treat cancer.

Mechanism of Action

RMP-2 acts as a nucleophilic reagent, meaning that it is able to react with other molecules and form new bonds. This reaction is facilitated by the presence of a palladium catalyst, which helps to speed up the reaction. This mechanism of action is what makes RMP-2 a useful reagent for the synthesis of various organic compounds.
Biochemical and Physiological Effects
RMP-2 has been found to exhibit a variety of biochemical and physiological effects. In particular, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition of COX-2 has been found to have anti-inflammatory effects, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of RMP-2 in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to use. Additionally, it is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, there are also some limitations to the use of RMP-2 in laboratory experiments. For example, it is not very soluble in most solvents, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of RMP-2 are still being explored. One potential future direction for research is the development of new synthetic methods for the synthesis of RMP-2. Additionally, further studies could be conducted to explore the biochemical and physiological effects of RMP-2, as well as its potential therapeutic applications. Finally, research could be conducted to explore the potential of RMP-2 as a reagent for the synthesis of other organic compounds.

Synthesis Methods

RMP-2 is synthesized through a process known as palladium-catalyzed coupling. This process involves the reaction of 4-methoxyphenylacetylene with 2-oxabicyclo[2.1.1]hexane-5-carboxylic acid in the presence of a palladium catalyst. This reaction produces rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, which is the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves the following steps: protection of the carboxylic acid group, formation of the oxabicyclo[2.1.1]hexane ring system, introduction of the methoxy group, and deprotection of the carboxylic acid group.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "methyl magnesium bromide", "acetic anhydride", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "petroleum ether", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting racemic 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid with acetic anhydride in the presence of sodium bicarbonate to form the corresponding acetic ester.", "Step 2: Formation of the oxabicyclo[2.1.1]hexane ring system by reacting the acetic ester with sodium ethoxide to form the corresponding sodium salt, which is then treated with ethyl acetoacetate to form the oxabicyclo[2.1.1]hexane ring system.", "Step 3: Introduction of the methoxy group by reacting the oxabicyclo[2.1.1]hexane ring system with 4-methoxybenzaldehyde in the presence of methyl magnesium bromide to form the corresponding alcohol.", "Step 4: Deprotection of the carboxylic acid group by reacting the alcohol with hydrochloric acid to form the corresponding hydrochloride salt, which is then treated with sodium hydroxide to form the free acid rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid.", "Step 5: Purification of the product by extraction with diethyl ether and petroleum ether, followed by recrystallization from water." ] }

CAS RN

2679950-39-9

Product Name

rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Molecular Formula

C13H14O4

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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